2-(3-Fluoropyrrolidin-3-yl)pyrimidine
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Overview
Description
2-(3-Fluoropyrrolidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyrrolidin-3-yl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative with a fluoropyrrolidine precursor. One common method includes the reaction of 2-chloropyrimidine with 3-fluoropyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyrrolidin-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Fluoropyrrolidin-3-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluoropyrrolidine moiety can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropyrrolidin-3-yl)pyrimidine
- 2-(3-Bromopyrrolidin-3-yl)pyrimidine
- 2-(3-Methylpyrrolidin-3-yl)pyrimidine
Uniqueness
2-(3-Fluoropyrrolidin-3-yl)pyrimidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold in drug discovery and materials science .
Properties
Molecular Formula |
C8H10FN3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
2-(3-fluoropyrrolidin-3-yl)pyrimidine |
InChI |
InChI=1S/C8H10FN3/c9-8(2-5-10-6-8)7-11-3-1-4-12-7/h1,3-4,10H,2,5-6H2 |
InChI Key |
UMHKBXOOSAONDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC=CC=N2)F |
Origin of Product |
United States |
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